

# Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Phenyl Propargyl Ether

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## Compound of Interest

Compound Name: *Phenyl propargyl ether*

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This document provides detailed application notes and experimental protocols for various palladium-catalyzed reactions involving **phenyl propargyl ether** and its derivatives. These reactions are powerful tools for the synthesis of a variety of heterocyclic compounds, which are important structural motifs in many biologically active molecules and pharmaceuticals. The following sections summarize key reactions, present quantitative data in a structured format, provide detailed experimental procedures, and illustrate reaction pathways.

## Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Bromo-2H-Chromenes

The palladium-catalyzed intramolecular cyclization of aryl propargyl ethers provides an efficient route to functionalized 2H-chromene derivatives.<sup>[1]</sup> In this methodology, a palladium(II) catalyst, in conjunction with a copper(II) bromide and a lithium bromide additive, facilitates the cyclization and subsequent bromination to yield 3-bromo-2H-chromenes. These products are valuable intermediates for further synthetic transformations.

## Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 3-bromo-2H-chromene derivatives from their corresponding aryl propargyl ethers.

Entry	Substituent on Aryl Ring	Product	Yield (%)
1	H	3-Bromo-2H-chromene	85
2	4-Me	3-Bromo-6-methyl-2H-chromene	88
3	4-OMe	3-Bromo-6-methoxy-2H-chromene	82
4	4-Cl	3-Bromo-6-chloro-2H-chromene	86
5	4-Br	3,6-Dibromo-2H-chromene	89
6	4-F	3-Bromo-6-fluoro-2H-chromene	84
7	3-Me	3-Bromo-7-methyl-2H-chromene	83
8	2-Me	3-Bromo-8-methyl-2H-chromene	80

## Experimental Protocol

General Procedure for the Synthesis of 3-Bromo-2H-chromene Derivatives:[1]

- To a stirred mixture of the aryl propargyl ether (1 mmol) in acetic acid (5 mL), add  $\text{Pd}(\text{OAc})_2$  (5 mol%),  $\text{LiBr}$  (1 mmol), and  $\text{CuBr}_2$  (2.5 mmol) at room temperature.
- Stir the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, add a saturated solution of  $\text{NaHCO}_3$  to neutralize the acetic acid.
- Extract the mixture with ethyl acetate (3 x 10 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-bromo-2H-chromene derivative.

## Reaction Mechanism Workflow

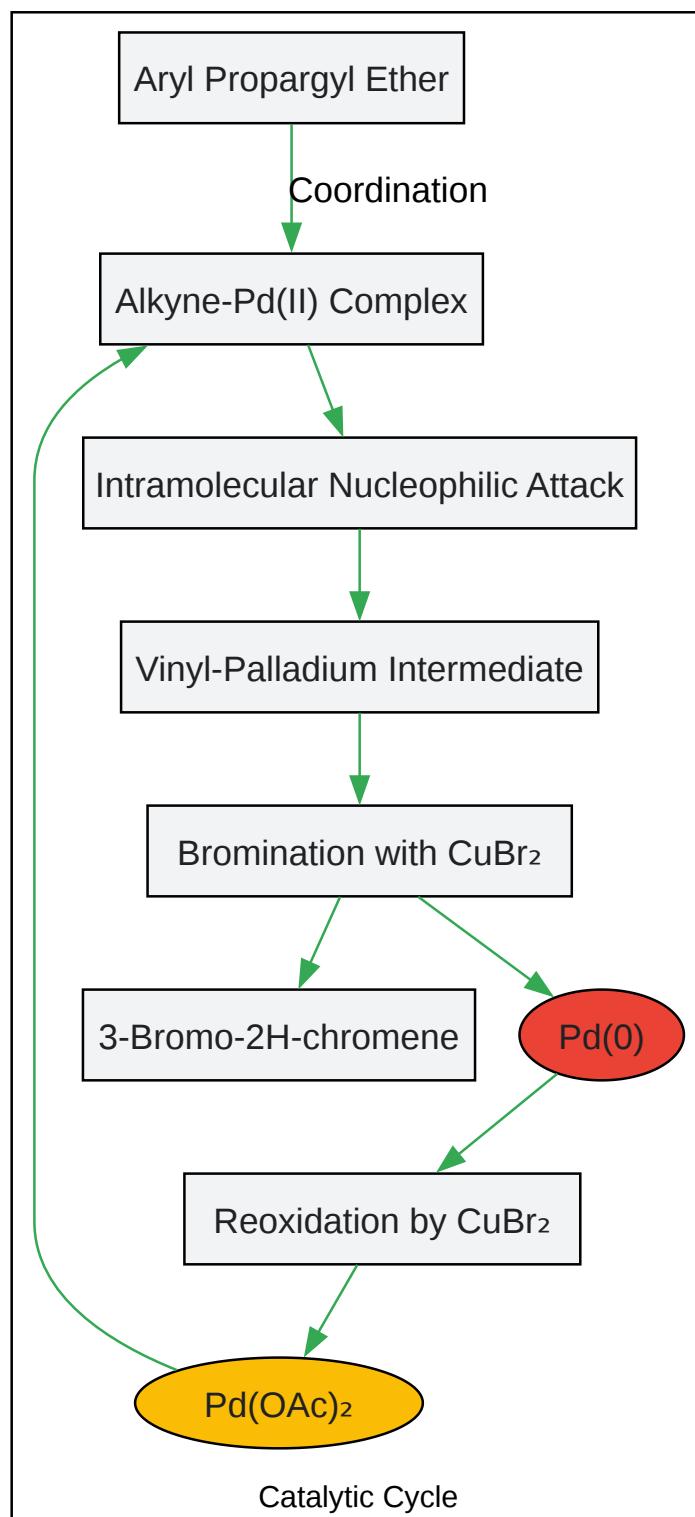


Figure 1. Proposed mechanism for the synthesis of 3-bromo-2H-chromenes.

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Caption: Proposed mechanism for the synthesis of 3-bromo-2H-chromenes.

# Palladium-Catalyzed Cascade Annulation for Dihydrocyclopenta[b]chromenes

A palladium-catalyzed cascade double annulation strategy has been developed for the synthesis of dihydrocyclopenta[b]chromenes.<sup>[2]</sup> This reaction proceeds through the *in situ* generation of an o-quinone methide (o-AQM) from an o-hydroxyphenyl propargylamine, followed by a palladium-catalyzed annulation. While the primary substrate is not a simple **phenyl propargyl ether**, this methodology highlights the utility of palladium catalysis in complex chromene synthesis.

## Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of a dihydrocyclopenta[b]chromene derivative.

Entry	Pd Catalyst (mol%)	Ligand	Additive	Solvent	Temperature (°C)	Yield (%)
1	Pd(TFA) <sub>2</sub> (10)	-	-	CH <sub>2</sub> Cl <sub>2</sub>	100	40
2	Pd(OAc) <sub>2</sub> (10)	-	-	CH <sub>2</sub> Cl <sub>2</sub>	100	25
3	PdCl <sub>2</sub> (10)	-	-	CH <sub>2</sub> Cl <sub>2</sub>	100	15
4	Pd <sub>2</sub> (dba) <sub>3</sub> (5)	-	-	CH <sub>2</sub> Cl <sub>2</sub>	100	30
5	Pd(TFA) <sub>2</sub> (10)	PPh <sub>3</sub>	-	CH <sub>2</sub> Cl <sub>2</sub>	100	No Reaction
6	Pd(TFA) <sub>2</sub> (10)	bipy	-	CH <sub>2</sub> Cl <sub>2</sub>	100	45
7	Pd(TFA) <sub>2</sub> (10)	phen	-	CH <sub>2</sub> Cl <sub>2</sub>	100	42
8	Pd(TFA) <sub>2</sub> (10)	bipy	Ag <sub>2</sub> CO <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	100	68
9	Pd(TFA) <sub>2</sub> (10)	bipy	Ag <sub>2</sub> CO <sub>3</sub>	Toluene	100	55
10	Pd(TFA) <sub>2</sub> (10)	bipy	Ag <sub>2</sub> CO <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	80	50

## Experimental Protocol

General Procedure for the Synthesis of Dihydrocyclopenta[b]chromenes:[2]

- To a screw-capped vial, add the o-hydroxyphenyl propargylamine (0.15 mmol),  $\beta$ -ketomalononitrile (0.1 mmol), Pd(TFA)<sub>2</sub> (10 mol%), bipy (12 mol%), and Ag<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Add dichloromethane (2 mL) to the vial.

- Seal the vial and heat the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired dihydrocyclopenta[b]chromene.

## Experimental Workflow

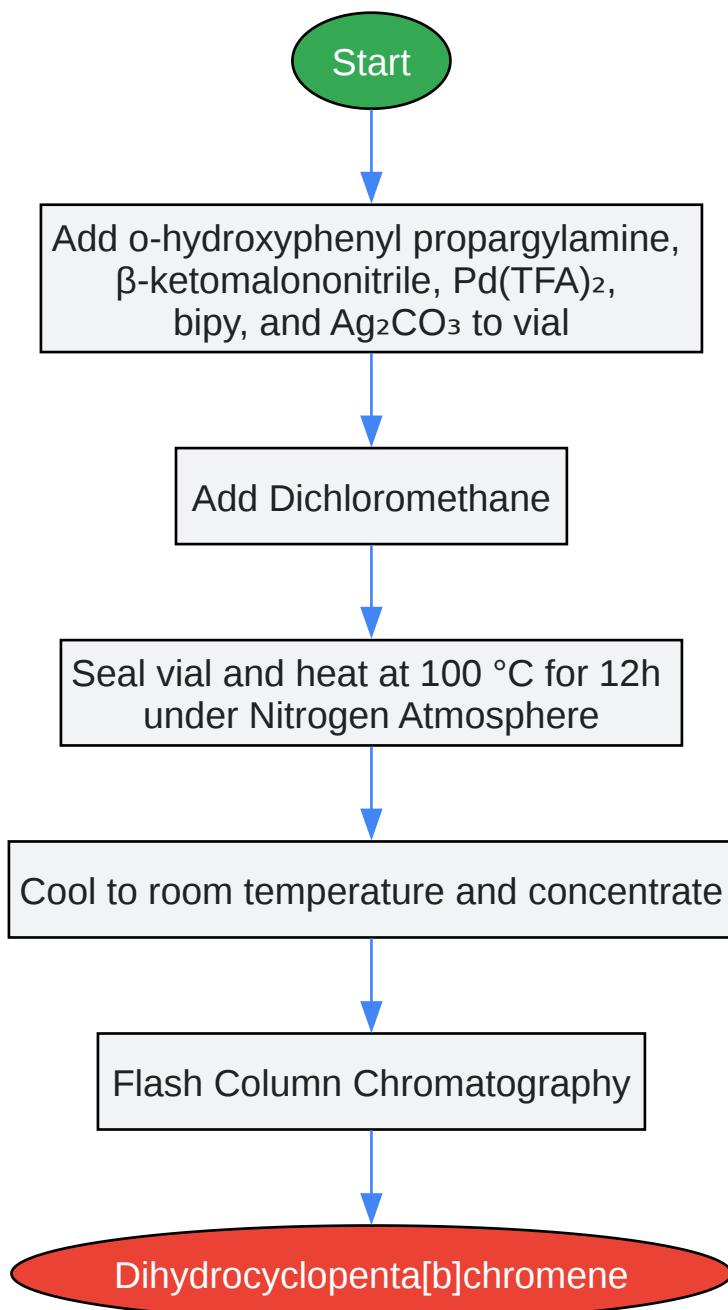


Figure 2. Experimental workflow for dihydrocyclopenta[b]chromene synthesis.

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Caption: Experimental workflow for dihydrocyclopenta[b]chromene synthesis.

## Palladium-Catalyzed[3][3]-Sigmatropic Rearrangement

While not directly involving **phenyl propargyl ether**, the palladium-catalyzed[3][3]-sigmatropic rearrangement of related propargylic systems is a significant transformation. For instance, propargylic phosphorimidates can rearrange in the presence of a palladium(II) catalyst to form allenamides.[4] This type of reaction showcases the ability of palladium to facilitate rearrangements under mild conditions.

## Conceptual Reaction Scheme

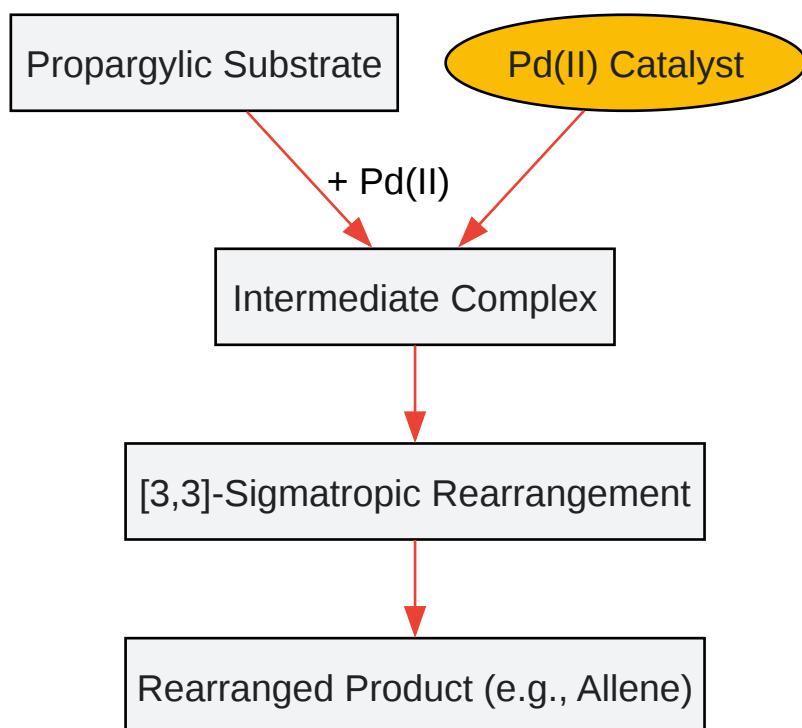


Figure 3. Conceptual scheme of a Pd-catalyzed [3,3]-rearrangement.

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Caption: Conceptual scheme of a Pd-catalyzed[3][3]-rearrangement.

These examples illustrate the versatility of palladium catalysis in the transformation of **phenyl propargyl ethers** and related compounds. The mild reaction conditions and high yields make these methods attractive for the synthesis of complex molecules in academic and industrial research. Further exploration of these and other palladium-catalyzed reactions will undoubtedly lead to the development of novel synthetic methodologies for drug discovery and materials science.

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